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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

Welcome to the technical support center for the modification and characterization of the near-
infrared Il (NIR-11) fluorescent dye, CH1055. This resource is designed for researchers,
scientists, and drug development professionals to provide guidance on improving the quantum
yield of CH1055 and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQSs)

Q1: What is CH1055 and what are its basic photophysical properties?

CH1055 is a near-infrared Il (NIR-II) fluorescent dye with a donor-acceptor-donor (D-A-D)
structure, specifically based on a benzobis(1,2,5-thiadiazole) core.[1] It is known for its
emission in the NIR-Il window, which allows for deeper tissue penetration and reduced
autofluorescence in biological imaging.[2][3] Key properties are summarized in the table below.

Q2: Why is the quantum yield of CH1055 low in aqueous solutions and how can it be
improved?

The quantum yield of CH1055, particularly when derivatized with PEG for water solubility
(CH1055-PEQG), is relatively low (approximately 0.3% in aqueous solution).[1] This is a common
challenge for many NIR-II organic dyes due to increased non-radiative decay pathways in
agueous environments.[3] Several strategies can be employed to enhance the quantum yield:

¢ Sulfonation: Introducing sulfonic acid groups can improve water solubility and has been
shown to increase the fluorescence of CH1055 derivatives, such as in the case of the
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sulfonated analogue CH-4T which exhibited a significant fluorescence increase when
complexed with bovine serum albumin.[1]

PEGylation: While primarily for solubility, the length and nature of the polyethylene glycol
(PEG) chain can influence the dye's microenvironment and potentially its quantum yield.

Bioconjugation: Conjugating CH1055 to macromolecules like antibodies or affibodies can
restrict the dye's conformational flexibility, which can reduce non-radiative decay and
enhance fluorescence.

Encapsulation: Incorporating CH1055 into nanoparticles or micelles can shield it from the
agueous environment and reduce aggregation-caused quenching, thereby improving its
quantum vyield.

Q3: What are the key considerations when modifying the CH1055 structure?

When planning modifications to the CH1055 core, it is important to consider the following:

Site of Modification: CH1055 possesses modifiable sites that allow for the attachment of
functional groups to improve water solubility, biocompatibility, or for conjugation to targeting
moieties.[4] The specific site of modification can impact the dye's electronic properties and,
consequently, its quantum yield.

Purity of Starting Materials: The purity of CH1055 and all reagents is critical for successful
and reproducible modifications. Impurities can lead to side reactions and quenching of
fluorescence.

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, pH,
and reaction time is crucial for achieving the desired modification without degrading the dye.

Purification of the Final Product: Proper purification is essential to remove unreacted starting
materials and byproducts that can interfere with photophysical measurements and biological
applications.

Troubleshooting Guides
Low Quantum Yield After Modification
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Symptom

Possible Cause Troubleshooting Steps

Significantly lower than

expected quantum vyield

- Re-purify the modified dye
using appropriate
chromatographic techniques
(e.g., HPLC, size-exclusion
Impurities in the final product chromatography). o
Characterize the purified
product thoroughly (e.g., via
mass spectrometry and NMR)

to confirm its identity and

purity.

Aggregation of the dye in the

measurement solvent

- Measure the absorption
spectrum at different
concentrations to check for
changes in spectral shape,
which can indicate
aggregation. - Use a different
solvent or add surfactants to
disrupt aggregates. - For
bioconjugates, ensure optimal
buffer conditions (pH, ionic
strength) to prevent protein

aggregation.

Photodegradation of the dye

- Minimize exposure of the dye
to light during synthesis,
purification, and storage. - Use
photostability assays to assess
the dye's stability under the
measurement conditions.

Incorrect measurement

parameters

- Ensure the absorbance of the
sample at the excitation
wavelength is within the linear
range (typically < 0.1) to avoid
inner filter effects. - Use a well-

characterized reference
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standard with a known
quantum yield in the same
spectral region (e.g., IR-26 for
NIR-II). - Verify the calibration
and spectral correction of the

fluorometer.

Issues with Bioconjugation
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Symptom Possible Cause Troubleshooting Steps

- Confirm the reactivity of the
functional groups on both the
dye and the biomolecule. - For
NHS ester reactions, ensure
Low conjugation efficiency Inactive dye or biomolecule the dye Is fresh and has been
stored under anhydrous
conditions. - For maleimide
reactions, ensure the
biomolecule has free and

accessible thiol groups.

- Optimize the pH of the
reaction buffer (typically pH
8.0-9.0 for NHS ester reactions
and pH 6.5-7.5 for maleimide
Suboptimal reaction conditions rea-lctlons). ) AdJ_USt the molar
ratio of dye to biomolecule. -
Increase the reaction time or
temperature if necessary, while

monitoring for potential

degradation.

- Perform the reaction in a
buffer containing a co-solvent
(e.g., DMSO, DMF) to improve

Precipitation during Poor solubility of the dye- the solubility of the dye. -

conjugation conjugate Ensure the final concentration
of the organic solvent is
compatible with the stability of
the biomolecule.

Loss of biomolecule activity Modification of critical - Use site-specific conjugation

after conjugation functional residues methods to target residues

away from the active site of the
biomolecule. - Reduce the

molar ratio of the dye to the
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biomolecule to decrease the

degree of labeling.

Data Presentation

hotophysical ies of CH1055 and Derivati

Excitation Emission Quantum Solvent/Medi
Compound i Reference
Max (nm) Max (nm) Yield (%) um
CH1055 ~808 ~1055 N/A N/A [5]
Agueous
CH1055-PEG  ~808 ~1050 0.3 _ [1]
solution
50-fold Bovine
CH-4T , _
N/A N/A increase with Serum [1]
(sulfonated) )
BSA Albumin

N/A: Not Available in the searched literature.

Experimental Protocols

Protocol 1: General Procedure for Sulfonation of

CH1055

This protocol is a general guideline for the sulfonation of aromatic compounds and should be

optimized for CH1055.
Materials:

CH1055

Ice bath

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

Anhydrous reaction solvent (e.g., dichloromethane)
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 Stir plate and stir bar

¢ Quenching solution (e.g., saturated sodium bicarbonate)
 Purification setup (e.g., HPLC)

Procedure:

e Dissolve CH1055 in the anhydrous reaction solvent in a round-bottom flask equipped with a
stir bar.

e Cool the flask in an ice bath.

» Slowly add fuming sulfuric acid or concentrated sulfuric acid dropwise to the stirred solution.
The reaction is exothermic and should be controlled carefully.

» Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a
specified time (e.g., 1-4 hours). Monitor the reaction progress by a suitable method (e.g.,
TLC or LC-MS).

e Once the reaction is complete, carefully quench the reaction by slowly adding the reaction
mixture to a chilled quenching solution.

o Extract the sulfonated product into an appropriate organic solvent.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product using a suitable chromatographic method (e.g., reverse-phase
HPLC) to obtain the pure sulfonated CH1055 derivative.

Protocol 2: PEGylation of CH1055 using NHS Ester
Chemistry

This protocol describes the conjugation of an amine-terminated PEG to a carboxylic acid-
functionalized CH1055 via NHS ester chemistry.

Materials:
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e Carboxylic acid-functionalized CH1055
e N-Hydroxysuccinimide (NHS)

e N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

e Amine-terminated PEG (PEG-NH2)

e Anhydrous DMF or DMSO

e Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
 Purification setup (e.g., size-exclusion chromatography)
Procedure:

 Activation of CH1055:

o Dissolve carboxylic acid-functionalized CH1055, NHS, and DCC (or EDC) in anhydrous
DMF or DMSO.

o Stir the reaction mixture at room temperature for several hours to form the CH1055-NHS
ester.

o PEGylation Reaction:

o Dissolve PEG-NH2 in the reaction buffer.

o Add the activated CH1055-NHS ester solution to the PEG-NH2 solution.

o Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
e Purification:

o Purify the CH1055-PEG conjugate by size-exclusion chromatography to remove
unreacted PEG and small molecules.

o Characterize the purified product by UV-Vis spectroscopy and mass spectrometry.
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Protocol 3: Quantum Yield Measurement (Relative
Method)

This protocol outlines the measurement of the fluorescence quantum yield of a modified
CH1055 derivative relative to a standard (e.g., IR-26).

Materials:

Modified CH1055 sample

Reference standard with a known quantum yield in the NIR-II range (e.g., IR-26 in a suitable
solvent)

Spectrofluorometer with a detector sensitive in the NIR-II region (e.g., InGaAs detector)
UV-Vis spectrophotometer
Cuvettes with a 1 cm path length

Solvent (e.g., the same solvent for both sample and standard)

Procedure:

Prepare a series of dilutions of both the modified CH1055 and the reference standard in the
chosen solvent.

Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis
spectrophotometer. The absorbance values should be in the range of 0.01 to 0.1 to minimize
inner filter effects.

Measure the fluorescence emission spectra of each dilution using the spectrofluorometer,
exciting at the same wavelength used for the absorbance measurements.

Integrate the area under the emission curve for each spectrum.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the
reference standard. The plots should be linear.
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o Calculate the quantum yield of the sample (®_sample) using the following equation:
@®_sample = ®_ref * (Slope_sample / Slope_ref) * (n_sample”2 / n_ref*2)
Where:
o @ refis the quantum yield of the reference standard.

o Slope_sample and Slope_ref are the slopes of the linear fits from the plots of integrated
fluorescence intensity versus absorbance for the sample and reference, respectively.

o n_sample and n_ref are the refractive indices of the solvents used for the sample and
reference, respectively (if they are different).

Visualizations
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Caption: General workflow for modifying CH1055 to improve its quantum vyield.
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Factors Influencing Quantum Yield
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Caption: Key factors influencing the quantum yield of CH1055.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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